molecular formula C10H11ClO3 B8587862 Ethyl 4-chloro-3-hydroxyphenylacetate

Ethyl 4-chloro-3-hydroxyphenylacetate

Cat. No.: B8587862
M. Wt: 214.64 g/mol
InChI Key: AYFUSKRBXHFKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3-hydroxyphenylacetate (CAS: 765302-70-3) is an organic compound with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . Its structure comprises a phenyl ring substituted with a chlorine atom at position 4, a hydroxyl group at position 3, and an ethyl acetate moiety.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,12H,2,6H2,1H3

InChI Key

AYFUSKRBXHFKCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-chloro-3-hydroxyphenylacetate with structurally related phenylacetate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₁ClO₃ 214.65 Cl (4), OH (3), ethyl acetate Polar due to hydroxyl; potential for hydrogen bonding and enhanced solubility.
Ethyl 4-chlorophenylacetate C₁₀H₁₁ClO₂ 198.65 Cl (4), ethyl acetate Lacks hydroxyl group; lower polarity and solubility compared to hydroxylated analog.
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 164.59 Cl, ketone group Contains a reactive β-keto ester; used in organic synthesis as a building block.
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 272.68 Cl (4-phenoxy), ketone Phenoxy group increases steric bulk; may influence biological membrane penetration.
Ethyl 3,5-dichloro-4-fluorophenylacetate C₁₀H₉Cl₂FO₂ 247.08 Cl (3,5), F (4), ethyl acetate Higher halogen content increases molecular weight and potential toxicity.
Ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate C₁₆H₁₄Cl₂O₃ 337.19 Cl (4,4'), OH Bisphenyl structure enhances lipophilicity; possible environmental persistence.

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances its polarity compared to Ethyl 4-chlorophenylacetate, making it more soluble in polar solvents like ethanol or water .
  • In contrast, β-keto esters like Ethyl 4-chloroacetoacetate exhibit higher reactivity due to keto-enol tautomerism, making them versatile in synthetic chemistry .

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